
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol involves several steps. One common method includes the reaction of 6-chloropurine with 4-hydroxy-3-methyl-2-buten-1-amine under specific conditions to yield the desired compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: The compound is extensively studied for its role in plant physiology, particularly in cell division and growth regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cell proliferation and differentiation.
Industry: It is used in agricultural practices to enhance plant growth and yield
作用機序
The mechanism of action of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol involves its interaction with specific receptors in plant cells. It acts as a high-affinity ligand for receptors such as arabidopsis histidine kinases (AHKs), particularly AHK3, which mediates plant development. The binding of the compound to these receptors triggers a cascade of signaling pathways that regulate cell division, growth, and nutrient processing .
類似化合物との比較
Similar Compounds
cis-Zeatin: Another isomer of zeatin with similar biological activity.
Zeatin riboside: A riboside derivative of zeatin with distinct properties.
6-Benzylaminopurine: A synthetic cytokinin with similar effects on plant growth
Uniqueness
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol is unique due to its specific interaction with AHK3 receptors and its role in regulating UV-induced responses in plants. Its ability to modulate various physiological processes makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C10H14ClN5O |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13N5O.ClH/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9;/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15);1H |
InChIキー |
GOUAABZZTLHOJU-UHFFFAOYSA-N |
正規SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)

![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
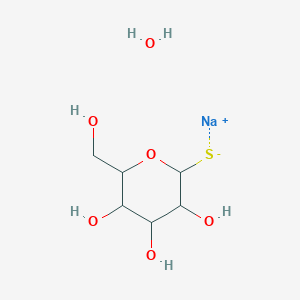
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)
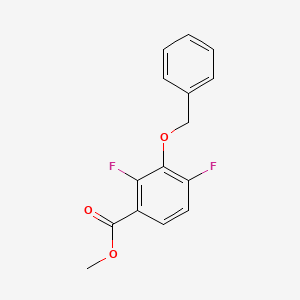

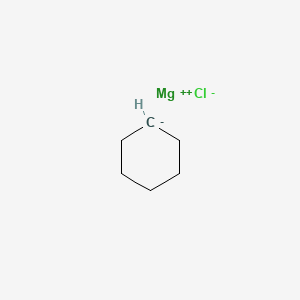
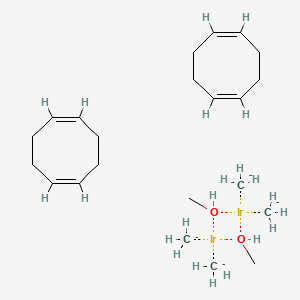
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)
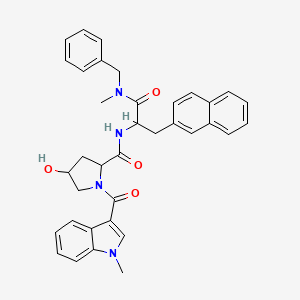
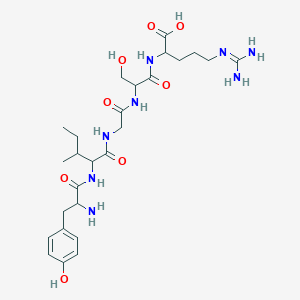
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
